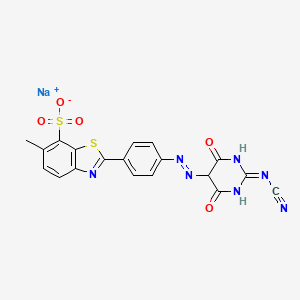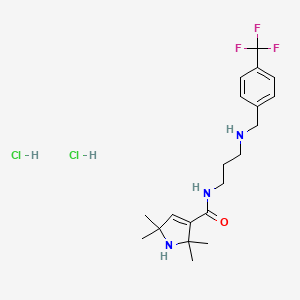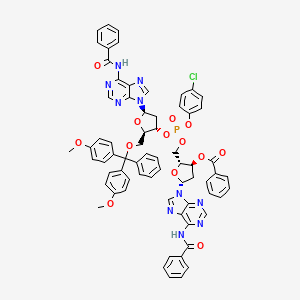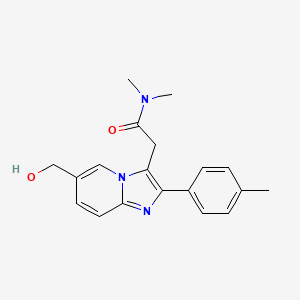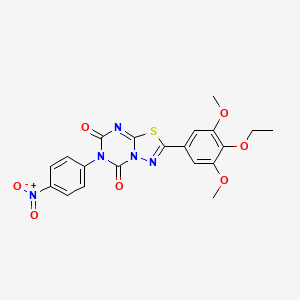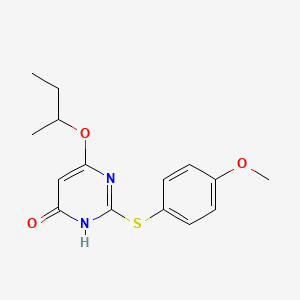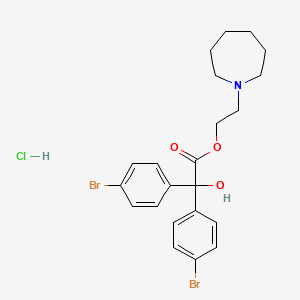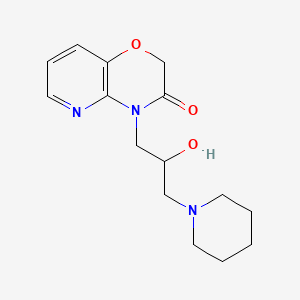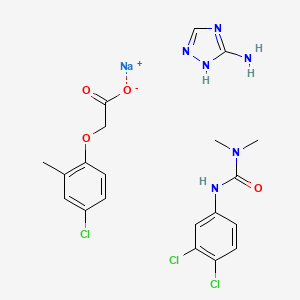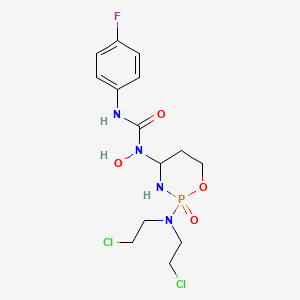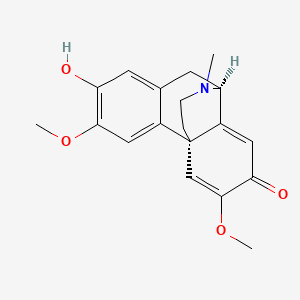
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a brominated phenyl group and a conjugated pentadienone system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one typically involves the bromination of a suitable precursor, such as 2,4-dihydroxyacetophenone, followed by a series of condensation reactions. One common method includes:
Bromination: The precursor 2,4-dihydroxyacetophenone is brominated using bromine in acetic acid to yield 5-bromo-2,4-dihydroxyacetophenone.
Condensation: The brominated product is then subjected to a Claisen-Schmidt condensation with benzaldehyde under basic conditions to form the desired pentadienone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and conjugated system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-1-propanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-2-butanone
Uniqueness
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and physical properties. This extended conjugation can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
118024-32-1 |
|---|---|
Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(2E,4E)-1-(5-bromo-2,4-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13BrO3/c18-14-10-13(16(20)11-17(14)21)15(19)9-5-4-8-12-6-2-1-3-7-12/h1-11,20-21H/b8-4+,9-5+ |
InChI Key |
QTMHOOOWZAVEDT-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


